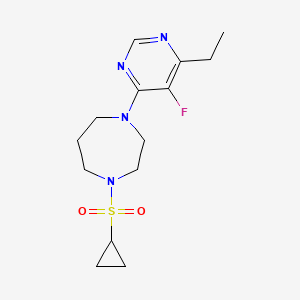![molecular formula C15H16N2OS2 B12266645 2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B12266645.png)
2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a thiophene ring, and a methylsulfanyl group
Métodos De Preparación
The synthesis of 2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the thiophene and cyclopropyl groups, and the attachment of the carboxamide and methylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Thiophene and Cyclopropyl Groups: These groups can be introduced through substitution reactions, often using reagents such as thiophene derivatives and cyclopropyl halides.
Attachment of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism by which 2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar compounds to 2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide include other pyridine derivatives, thiophene-containing compounds, and carboxamides. Some examples are:
Pyridine-3-carboxamide: A simpler analog without the thiophene and cyclopropyl groups.
Thiophene-2-carboxamide: A compound with a thiophene ring and a carboxamide group but lacking the pyridine ring.
N-(cyclopropylmethyl)pyridine-3-carboxamide: A compound with a cyclopropylmethyl group and a pyridine ring but without the thiophene and methylsulfanyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H16N2OS2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2OS2/c1-19-14-12(3-2-7-16-14)13(18)17-10-15(5-6-15)11-4-8-20-9-11/h2-4,7-9H,5-6,10H2,1H3,(H,17,18) |
Clave InChI |
REZNQBYJLWEEJA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NCC2(CC2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266567.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B12266569.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole](/img/structure/B12266576.png)
![4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266577.png)
![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12266587.png)
![4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266603.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266608.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12266617.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12266621.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
![4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12266640.png)
